molecular formula C7H12O3 B1631027 (S)-(+)-Glycidyl butyrate CAS No. 65031-96-1

(S)-(+)-Glycidyl butyrate

Cat. No.: B1631027
CAS No.: 65031-96-1
M. Wt: 144.17 g/mol
InChI Key: YLNSNVGRSIOCEU-LURJTMIESA-N
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Description

(S)-(+)-Glycidyl butyrate is an organic compound that belongs to the class of glycidyl esters. It is characterized by the presence of a glycidyl group attached to a butyrate moiety. This compound is known for its chirality, with the (S)-enantiomer being the active form. Glycidyl esters are commonly used in various chemical reactions due to their reactivity and versatility.

Biochemical Analysis

Biochemical Properties

(S)-(+)-Glycidyl Butyrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the fermentation process carried out by gut microbiota, leading to the production of SCFAs . The compound also interacts with microbial carboxyl esterases, which are enzymes that catalyze the cleavage and formation of ester bonds .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been implicated in the regulation of glucose and lipid metabolism . Furthermore, it has been shown to have anti-inflammatory properties, reducing inflammation and supporting the immune system .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It functions as a histone deacetylase (HDAC) inhibitor, promoting the acetylation of histones in the nucleus of cells . This epigenetic modification results in the upregulation of anti-inflammatory genes and downregulation of pro-inflammatory genes .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that butyrate stimulates proliferation, differentiation, and maturation, and reduces apoptosis in cells

Metabolic Pathways

This compound is involved in several metabolic pathways. It is produced predominantly by gut microbiota fermentation of dietary fiber and undigested carbohydrates . The metabolic pathways of butyrate involve various enzymes and cofactors .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is absorbed by colonocytes through monocarboxylate transporters (MCT), which are responsible for the transport of SCFAs .

Subcellular Localization

Current knowledge suggests that butyrate and other SCFAs are crucial for human health and are produced mainly by the gut microbiota via dietary fiber fermentation .

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-(+)-Glycidyl butyrate can be synthesized through several methods. One common approach involves the reaction of (S)-glycidol with butyric acid in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100°C. The use of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and yield.

Industrial Production Methods: In industrial settings, this compound is produced through a continuous process involving the esterification of (S)-glycidol with butyric acid. The reaction is carried out in a reactor equipped with a distillation column to remove water formed during the reaction. This method ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-(+)-Glycidyl butyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the glycidyl group to a hydroxyl group.

    Substitution: The glycidyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the glycidyl group under mild conditions.

Major Products Formed:

    Oxidation: Butyric acid, glycidic acid.

    Reduction: (S)-(+)-3-Hydroxybutyrate.

    Substitution: Various glycidyl derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-(+)-Glycidyl butyrate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate for various biochemical assays.

    Medicine: Research explores its potential as a drug intermediate and in the development of pharmaceutical formulations.

    Industry: It is utilized in the production of coatings, adhesives, and resins due to its reactivity and stability.

Comparison with Similar Compounds

    ®-(-)-Glycidyl butyrate: The enantiomer of (S)-(+)-glycidyl butyrate, with similar chemical properties but different biological activity.

    Glycidyl acetate: Another glycidyl ester with an acetate group instead of a butyrate group.

    Glycidyl propionate: Similar to glycidyl butyrate but with a propionate group.

Uniqueness: this compound is unique due to its specific chirality and the presence of the butyrate group, which imparts distinct chemical and biological properties. Its reactivity and versatility make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

[(2S)-oxiran-2-yl]methyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-3-7(8)10-5-6-4-9-6/h6H,2-5H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNSNVGRSIOCEU-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)OC[C@@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426451
Record name (S)-(+)-Glycidyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65031-96-1
Record name (+)-Glycidyl butyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65031-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-(+)-Glycidyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Copolymers of glycidyl propionate and allyl glycidyl ether and a copolymer of glycidyl butyrate and allyl glycidyl ether were prepared in the same way as in Example 4.
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Synthesis routes and methods II

Procedure details

Using the (R,R)-(salen)Co(II) precatalyst of 1 (91 mg, 0.15 mmol, 0.005equiv), (+/−)-glycidyl butyrate (4.32 g, 30.0 mmol), AcOH (32 mL, 0.6 mnmol, 0.02 equiv), 0.3 mL THF, and H2O (297 mL, 16.5 mmol, 0.55 equiv) and a procedure analogous to the one outlined for 5b, (S)-glycidyl butyrate 5d (1.90 g, 13.2 mmol, 44%) was obtained as a clear oil by vacuum distillation of the reaction mixture (30° C., 0.5 torr). The product was determined to be >99% ee by conversion to and analysis of the 2-napthylsulfide (obtained by ring opening with 2-napthalenethiol in methanol using 1 equiv TEA at 0° C.; Chiralcel OD, 97:3 hexanes:EtOH, 1 mL/min, 260 mn).
[Compound]
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(R,R)-(salen)Co(II)
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4.32 g
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32 mL
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297 mL
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Synthesis routes and methods III

Procedure details

Using the (R,R)-(salen)Co(II) precatalyst of 1 (91 mg, 0.15 mmol, 0.005equiv), (+/−)-glycidyl butyrate (4.32 g, 30.0 mmol), AcOH (32 mL, 0.6 mmol, 0.02 equiv), 0.3 mL THF, and H2O (297 mL, 16.5 mmol, 0.55 equiv) and a procedure analogous to the one outlined for 5b, (S)-glycidyl butyrate 5d (1.90 g, 13.2 mmol, 44%) was obtained as a clear oil by vacuum distillation of the reaction mixture (30° C., 0.5 torr). The product was determined to be >99% ee by conversion to and analysis of the 2-napthylsulfide (obtained by ring opening with 2-napthalenethiol in methanol using 1 equiv TEA at 0° C.; Chiralcel OD, 97:3 hexanes:EtOH, 1 mL/min, 260 nm).
[Compound]
Name
(R,R)-(salen)Co(II)
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0 (± 1) mol
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reactant
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1
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91 mg
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4.32 g
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297 mL
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32 mL
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Synthesis routes and methods IV

Procedure details

Using the (R,R)-(salen)Co(II) precatalyst of 1 (91 mg, 0.15 mmol, 0.005equiv), (+/−)-glycidyl butyrate (4.32 g, 30.0 mmol), AcOH (32 mL, 0.6 mmol, 0.02 equiv), 0.3 mL THF, and H2O (297 ml,, 16.5 mmol, 0.55 equiv) and a procedure analogous to the one outlined for 5b, (S)-glycidyl butyrate 5d (1.90 g, 13.2 mmol, 44%) was obtained as a clear oil by vacuum distillation of the reaction mixture (30° C., 0.5 torr). The product was determined to be >99% ee by conversion to and analysis of the 2-napthylsulfide (obtained by ring opening with 2-napthalenethiol in methanol using 1 equiv TEA at 0° C.; Chiralcel OD, 97:3 hexanes:EtOH, 1 mL/min, 260 nm).
[Compound]
Name
(R,R)-(salen)Co(II)
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0 (± 1) mol
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reactant
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1
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91 mg
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4.32 g
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297 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What analytical techniques have been developed for the separation and quantification of (S)-(+)-Glycidyl butyrate?

A1: Researchers have successfully developed and validated chiral HPLC methods for the separation and quantification of SGB in RGB. These methods utilize chiral stationary phases, such as Chiralcel OD-H, to differentiate between the enantiomers .

Q2: What are the advantages of the developed chiral HPLC methods for this compound analysis?

A2: The chiral HPLC methods offer several benefits, including:

  • High Resolution: Achieve clear separation of SGB and RGB enantiomers, ensuring accurate quantification.
  • Efficiency: Relatively short run times compared to other separation methods, making the analysis faster.
  • Reduced Solvent Consumption: Contributes to cost-effectiveness and minimizes environmental impact.

Q3: How can (R,S)-Glycidyl butyrate be resolved into its individual enantiomers?

A3: Enzymatic resolution using lipases has shown promise for separating the enantiomers. Studies have explored various lipases, including those from yeast, Rhizopus sp., and Trichosporon capitatum. These enzymes selectively hydrolyze one enantiomer over the other, enabling the isolation of enantiomerically pure (R)- or (S)-Glycidyl butyrate.

Q4: What factors influence the enzymatic resolution of (R,S)-Glycidyl butyrate?

A4: The effectiveness of enzymatic resolution is influenced by several factors, including:

  • Reaction Conditions: pH, temperature, and solvent choice can significantly impact enzyme activity and enantioselectivity.
  • Immobilization: Immobilizing enzymes can enhance stability and reusability, improving process efficiency.

Q5: Why is there interest in using microemulsion-based organogels for lipase-catalyzed reactions with (R,S)-Glycidyl butyrate?

A5: Researchers are exploring microemulsion-based organogels as a reaction media for lipase-catalyzed resolution of (R,S)-Glycidyl butyrate due to their unique properties. These systems can enhance enzyme stability, activity, and enantioselectivity compared to traditional organic solvents.

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